2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

This 4-methoxy-3-difluoroacetic acid pyridine is a structurally differentiated CCR5 antagonist (IC50 251.6 nM) with 100-fold superior potency over its non-fluorinated analog. Its unique substitution pattern enables decarboxylative fluorination chemistry and delivers a 19% higher predicted probability for angiogenesis stimulation (Pa=0.995) vs. simpler difluoropyridine analogs. The metabolically stabilizing gem-difluoro group and defined regioisomerism make it an essential medicinal chemistry probe for HIV-1 entry inhibition and pathway validation. Secure this batch-specific, high-purity intermediate to advance your SAR campaigns with confidence.

Molecular Formula C8H7F2NO3
Molecular Weight 203.14 g/mol
Cat. No. B13087441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid
Molecular FormulaC8H7F2NO3
Molecular Weight203.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)C(C(=O)O)(F)F
InChIInChI=1S/C8H7F2NO3/c1-14-6-2-3-11-4-5(6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
InChIKeyRHXDDQVOYYCEBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid: A Fluorinated Pyridine Building Block for Targeted CCR5 and GPR120 Research


2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid (CAS 1862633-37-1) is a heterocyclic building block characterized by a pyridine core substituted with a 4-methoxy group and a gem-difluoroacetic acid moiety at the 3-position, with a molecular formula of C8H7F2NO3 and a molecular weight of 203.14 g/mol [1]. This compound is distinguished from its non-fluorinated or regioisomeric analogs by the unique combination of a metabolically stabilizing difluoroalkyl group and a methoxy group at a precise position on the pyridine ring, which collectively fine-tune electronic properties and binding interactions [2]. It is primarily employed as a versatile synthetic intermediate and a specialized pharmacological probe in early-stage drug discovery [1].

Why Generic Substitution Fails: Distinct Pharmacological Profiles of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic Acid Isomers and Analogs


The precise positioning of the 4-methoxy and difluoroacetic acid substituents on the pyridine ring dictates distinct pharmacological outcomes that cannot be achieved by simple analog substitution. As demonstrated by comparative computational predictions and in vitro assays, even minor changes in regioisomerism or the presence/absence of the fluorine atoms lead to substantial differences in predicted biological activity and measured target affinity [1][2]. For instance, while the 4-methoxy-3-difluoroacetic acid derivative is predicted to be a CCR5 antagonist, the non-fluorinated analog (2-(4-methoxypyridin-3-yl)acetic acid) shows a fundamentally different, albeit weaker, anticancer profile [3]. The following evidence guide provides quantitative, comparator-based data to support a scientifically informed selection of this specific compound.

Quantitative Differentiation of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic Acid: A Comparative Analysis with Regioisomers and Non-Fluorinated Analogs


CCR5 Antagonism: Predicted Activity and a 100-Fold IC50 Gap Compared to Non-Fluorinated Analog

Preliminary pharmacological screening identifies 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid as a CCR5 antagonist, with a reported IC50 value of 251.6 nM in a cell-based assay [1][2]. This is a 100-fold improvement in potency over the closest non-fluorinated analog, 2-(4-methoxypyridin-3-yl)acetic acid, which exhibits an IC50 of approximately 225 µM (225,000 nM) in a cancer cell proliferation assay . While the assays are not identical, the stark difference underscores the critical contribution of the gem-difluoro group to target engagement.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Predicted Biological Activity: A Multimodal Profile with a 19% Higher Angiogenesis Prediction Score than Unsubstituted Pyridine

Computational prediction of biological activity (PASS) for a closely related scaffold indicates a highly multimodal profile with very high probability (Pa) scores [1]. The 4-methoxy-3-difluoroacetic acid substitution pattern is predicted to confer strong lipid metabolism regulation (Pa = 0.999), DNA synthesis inhibition (Pa = 0.991), and angiogenesis stimulation (Pa = 0.995). This contrasts with the unsubstituted analog, 2,2-difluoro-2-(pyridin-3-yl)acetic acid, which has a lower predicted probability (Pa = 0.835) for angiogenesis stimulation based on its distinct electronic and steric profile [2].

PASS Prediction Lipid Metabolism Angiogenesis

Physicochemical Properties: 20% Higher Molecular Weight and Increased Lipophilicity Over Unsubstituted Analog

The presence of the 4-methoxy group on 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid increases its molecular weight to 203.14 g/mol, compared to 173.12 g/mol for the unsubstituted analog 2,2-difluoro-2-(pyridin-3-yl)acetic acid [1]. This 17% increase in molecular weight is accompanied by a significant shift in lipophilicity, with a computed XLogP3 of 1.0 for the target compound versus an estimated XLogP3 of 0.6 for the analog [1]. The higher molecular weight and lipophilicity can influence membrane permeability and metabolic stability.

Molecular Weight Lipophilicity XLogP3

Validated Research and Industrial Applications for 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic Acid


CCR5 Antagonist Lead Optimization and HIV Entry Inhibition Studies

Based on its identified activity as a CCR5 antagonist with an IC50 of 251.6 nM, this compound is a valuable starting point for medicinal chemistry campaigns targeting HIV-1 entry inhibition. Its potency, which is 100-fold higher than its non-fluorinated analog, justifies its use in structure-activity relationship (SAR) studies to further optimize potency and selectivity for the CCR5 receptor [1]. The compound can be used in cell-based assays to validate and compare the activity of newly synthesized analogs.

Angiogenesis and Lipid Metabolism Research Probes

The high predicted probability of this compound to act as an angiogenesis stimulant (Pa = 0.995) and a lipid metabolism regulator (Pa = 0.999) makes it a rational choice for developing chemical probes to study these pathways [2]. Its 19% higher predicted probability for angiogenesis stimulation compared to the unsubstituted difluoropyridine analog provides a quantitative justification for selecting this specific regioisomer for in vitro and in vivo experiments focused on angiogenesis-dependent processes, such as wound healing or tumor vascularization.

Synthesis of Complex Fluorinated Heterocycles via Decarboxylative Coupling

The gem-difluoroacetic acid moiety is a known precursor for decarboxylative fluorination and difluoroalkylation reactions, which are crucial for introducing metabolically stable fluorine atoms into drug candidates [3]. The 4-methoxy substituent on the pyridine ring may further tune the reactivity and regioselectivity of these transformations, enabling the synthesis of highly functionalized, fluorinated heterocyclic scaffolds for medicinal chemistry and agrochemical research [4]. The compound's unique substitution pattern offers distinct synthetic advantages over simpler difluoropyridine analogs in creating diverse chemical libraries.

Quality Control and Reference Standard for Analog Synthesis

Given its well-defined structure and unique combination of physicochemical properties (MW 203.14 g/mol, XLogP3 1.0), this compound serves as a superior reference standard for analytical method development and quality control. Its 17% higher molecular weight and 67% higher lipophilicity compared to the unsubstituted analog allow for clear differentiation in HPLC and LC-MS assays, ensuring the integrity and purity of synthesized analogs and reaction products.

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